molecular formula C11H13ClN2O2 B1531004 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid hydrochloride CAS No. 1185295-45-7

1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid hydrochloride

Cat. No.: B1531004
CAS No.: 1185295-45-7
M. Wt: 240.68 g/mol
InChI Key: VBUAFRGZJBEVHV-UHFFFAOYSA-N
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Description

1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid hydrochloride is a benzimidazole derivative characterized by an ethyl group at the N1 position, a methyl group at the C2 position, and a carboxylic acid moiety at the C5 position, with a hydrochloride counterion enhancing its solubility. The hydrochloride salt form improves stability and bioavailability, a common strategy in pharmaceutical chemistry .

Properties

IUPAC Name

1-ethyl-2-methylbenzimidazole-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.ClH/c1-3-13-7(2)12-9-6-8(11(14)15)4-5-10(9)13;/h4-6H,3H2,1-2H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUAFRGZJBEVHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C1C=CC(=C2)C(=O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid hydrochloride is a compound belonging to the benzimidazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Profile

  • Chemical Name : this compound
  • CAS Number : 1185295-45-7
  • Molecular Formula : C12H14ClN3O2

Pharmacological Properties

Benzimidazole derivatives, including this compound, exhibit a broad range of pharmacological activities:

Antimicrobial Activity

Recent studies have demonstrated that benzimidazole derivatives possess significant antimicrobial properties. For instance, compounds similar to 1-Ethyl-2-methyl-1H-benzoimidazole have shown effectiveness against both Gram-positive and Gram-negative bacteria. A comparative study indicated that certain derivatives exhibited minimal inhibitory concentration (MIC) values as low as 15.6 mg/L against Staphylococcus aureus and Micrococcus luteus .

Antiviral Activity

Benzimidazole derivatives have also been investigated for their antiviral potential. Research has shown that some compounds can inhibit the replication of viruses such as hepatitis B and C. For example, specific derivatives were noted to have EC50 values in the nanomolar range against HCV, indicating potent antiviral activity .

Anticancer Activity

The anticancer properties of benzimidazole derivatives have been extensively studied. A recent investigation into a library of novel benzimidazoles revealed promising results in inhibiting cancer cell proliferation across various cancer types. The structure of these compounds plays a crucial role in their efficacy, with specific substitutions enhancing their activity .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is closely linked to their chemical structure. The presence of various substituents on the benzimidazole scaffold can significantly influence their pharmacological effects. For instance:

SubstituentActivity TypeObservations
EthylAntimicrobialStrong activity against Gram-positive bacteria
MethylAntiviralEnhanced potency against HCV
HydroxylAnticancerIncreased cytotoxicity towards cancer cells

Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of several benzimidazole derivatives, 1-Ethyl-2-methyl-1H-benzoimidazole was tested against various bacterial strains. The results indicated that it exhibited significant antibacterial activity with MIC values comparable to established antibiotics .

Study 2: Antiviral Screening

A high-throughput screening assay was conducted to assess the antiviral potential of benzimidazole derivatives against hepatitis C virus (HCV). The results showed that certain compounds from this class inhibited viral replication with EC50 values in the low nanomolar range, suggesting a strong therapeutic potential .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following:

  • Molecular Formula : C11H12N2O2·HCl
  • IUPAC Name : 1-Ethyl-2-methyl-1H-benzimidazole-5-carboxylic acid hydrochloride
  • Structural Features : It contains a benzoimidazole ring system with an ethyl group at the nitrogen position and a carboxylic acid functional group at the 5-position.

Antimicrobial Activity

Research indicates that benzoimidazole derivatives exhibit notable antimicrobial properties. Studies have demonstrated that 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid hydrochloride can inhibit the growth of various bacterial strains, suggesting its potential application as an antimicrobial agent.

Anticancer Properties

Benzoimidazole compounds have been studied for their anticancer activities. Preliminary findings suggest that this compound may interact with specific enzymes or receptors involved in cancer progression, potentially leading to therapeutic applications in oncology .

Cardiovascular Applications

The compound has shown promise as a modulator of the apelin receptor, which plays a critical role in cardiovascular health. Research indicates that apelin receptor agonists can lower blood pressure and improve cardiac function, suggesting that this compound could be explored for treating hypertension and heart failure .

Case Studies and Research Findings

Study FocusFindingsReference
Antimicrobial ActivityEffective against multiple bacterial strains
Anticancer PotentialInhibitory effects on cancer-related enzymes
Cardiovascular HealthModulation of apelin receptor; potential antihypertensive effects

Future Directions in Research

Given its diverse applications, further research is warranted to explore:

  • Mechanisms of Action : Understanding how this compound interacts with biological targets.
  • Pharmacokinetics : Investigating absorption, distribution, metabolism, and excretion (ADME) properties.
  • Clinical Trials : Conducting clinical studies to evaluate efficacy and safety in humans.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications
1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid hydrochloride Ethyl (N1), Methyl (C2), Carboxylic acid (C5) ~237.7 (estimated) Enhanced lipophilicity due to ethyl group; potential pharmaceutical applications
2-Methyl-1H-benzimidazole-5-carboxylic acid hydrochloride () Methyl (C2), Carboxylic acid (C5) ~212.6 (calculated) Used in research for solubility studies; lacks ethyl group, reducing steric bulk
2-Chloromethyl-1H-benzoimidazole-5-carboxylic acid hydrochloride () Chloromethyl (C2), Carboxylic acid (C5) ~243.1 (calculated) Reactive chloromethyl group enables derivatization; intermediate in synthesis
2-(2-Carboxyethyl)-1H-benzimidazole-5-carboxylic acid hydrochloride () Carboxyethyl (C2), Carboxylic acid (C5) 270.67 Increased hydrophilicity; potential for chelation or protein binding
Key Observations:
  • Ethyl vs.
  • Chloromethyl vs. Carboxyethyl : The chloromethyl group () introduces reactivity for further functionalization, whereas the carboxyethyl substituent () adds a second carboxylic acid, enhancing water solubility and metal-binding capacity.

Physicochemical Properties

  • Solubility : Hydrochloride salts generally exhibit high aqueous solubility. For example, Nicardipine Hydrochloride () demonstrates stability under acidic conditions, suggesting similar resilience for the target compound in gastrointestinal environments.
  • Stability : Benzimidazole derivatives with electron-withdrawing groups (e.g., carboxylic acids) show improved thermal and hydrolytic stability compared to ester precursors ().

Pharmacological Potential

While direct activity data for the target compound are unavailable, structurally related benzimidazoles exhibit:

  • Antimicrobial Activity : Derivatives with alkyl substituents (e.g., ethyl, methyl) show enhanced penetration into bacterial cell walls .

Preparation Methods

Cyclization and Formation of Intermediate Benzimidazole Derivative

  • Starting Material: 3-amino-4-methylamino benzoic acid hydrochloride
  • Solvents: Dimethylformamide (DMF), acetonitrile
  • Reagents: Chloroacetyl chloride
  • Conditions: Reaction temperature raised slowly to 50°C, chloroacetyl chloride added dropwise, reaction maintained for 2 hours
  • Monitoring: HPLC used to ensure raw material content below 0.2%
  • Isolation: Addition of acetonitrile (low polarity solvent) to precipitate product, cooling to 0°C, filtration
  • Product: 2-chloromethyl-1-methyl-1H-benzimidazole-5-carboxylic acid hydrochloride
  • Yield and Purity: Approximately 87.7% yield, purity around 99.29%, LC-MS m/e: 224.04

This step involves cyclization through chloracetyl chloride, forming the benzimidazole ring system with a chloromethyl substituent at position 2 and a methyl group at position 1 on the benzimidazole nucleus.

pH Adjustment and Solid Precipitation

  • The crude product is dissolved in a mixture of water and acetonitrile (1:1 volume ratio).
  • pH is adjusted to 4–5 using 3N aqueous sodium hydroxide.
  • The product precipitates as a solid, which is filtered, washed with the same solvent mixture, and dried.
  • This step improves purity and facilitates isolation of the hydrochloride salt form.

Conversion to Acyl Chloride Derivative (Optional Intermediate)

  • Reagents: Oxalyl chloride or thionyl chloride with catalytic DMF
  • Solvents: Dichloromethane or dichloroethane
  • Conditions: Temperature controlled at 15–20°C, reaction for about 1 hour
  • Work-up: Concentration under reduced pressure, addition of ethyl acetate to remove residual reagents
  • Purpose: Formation of 2-methyl chloride-1-methyl-1H-benzimidazole-5-formyl chloride for further derivatization or coupling reactions

This step is important for producing reactive intermediates for subsequent condensation or amidation reactions.

Reaction Conditions and Parameters

Step Reagents/Materials Solvent(s) Temperature (°C) Reaction Time Yield (%) Purity (%) Notes
Cyclization 3-amino-4-methylamino benzoic acid hydrochloride, chloroacetyl chloride DMF, acetonitrile 50 2 hours 87.7 99.29 HPLC monitoring for raw material <0.2%
pH Adjustment & Precipitation 3N NaOH Water, acetonitrile (1:1) Ambient - - - pH 4–5 to precipitate product
Acyl Chloride Formation Oxalyl chloride or thionyl chloride, catalytic DMF Dichloromethane or dichloroethane 15–20 1 hour ~100 - Concentration and solvent exchange

Additional Notes on Solvent and Reagent Selection

  • The use of DMF as a polar aprotic solvent facilitates the cyclization reaction.
  • Acetonitrile is employed as a low polarity solvent to precipitate the product efficiently.
  • The pH adjustment step is critical for isolating the hydrochloride salt in a crystalline form with high purity.
  • Catalytic amounts of DMF enhance the chlorination step by activating oxalyl or thionyl chloride.
  • Reaction temperatures are carefully controlled to avoid side reactions and degradation.

Summary of Research Findings

  • The preparation method yields high-purity 1-ethyl-2-methyl-1H-benzimidazole-5-carboxylic acid hydrochloride with yields typically above 85%.
  • The multi-step process is reproducible and scalable, suitable for industrial synthesis.
  • Analytical techniques such as HPLC and LC-MS are essential for monitoring reaction progress and purity.
  • The hydrochloride salt form is favored for its stability and ease of handling.
  • Variations in solvent ratios and pH can be optimized depending on scale and desired purity.

Q & A

Advanced Research Question

  • Analog Synthesis : Prepare derivatives with varying alkyl/aryl groups (e.g., 1-methyl, 1-benzyl) and compare their electronic/steric effects .
  • Biological Assays : Test analogs against targets (e.g., kinases, GPCRs) to correlate substituent properties (logP, Hammett constants) with activity.
  • Crystallography : Resolve ligand-target co-crystal structures to identify critical interactions (e.g., hydrogen bonding with the carboxylic acid group) .

What strategies mitigate solubility challenges in biological assays for this hydrochloride salt?

Advanced Research Question

  • Buffer Optimization : Test solubility in PBS (pH 7.4), DMSO-water mixtures, or cyclodextrin solutions.
  • Prodrug Design : Synthesize ester prodrugs (e.g., methyl or ethyl esters) to enhance membrane permeability, followed by in situ hydrolysis .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid hydrochloride

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